molecular formula C12H16N2O B2638040 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 1888711-12-3

2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B2638040
CAS No.: 1888711-12-3
M. Wt: 204.273
InChI Key: PLHAHKFBBRXQOE-UHFFFAOYSA-N
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Description

2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound with the molecular formula C12H17NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it contains a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalen-2-ylamine.

    Acylation: The amine group of 5,6,7,8-tetrahydronaphthalen-2-ylamine is acylated using acetic anhydride or acetyl chloride to form the corresponding acetamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: More saturated tetrahydronaphthalene derivatives.

    Substitution: Various substituted acetamides depending on the reagents used.

Scientific Research Applications

2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydrophobic naphthalene ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,6,7,8-tetrahydronaphthalene: A simpler derivative without the acetamide group.

    6-Amino-1,2,3,4-tetrahydronaphthalene: Another tetrahydronaphthalene derivative with the amino group in a different position.

    2-Aminoanthracene: A related compound with an anthracene ring instead of a naphthalene ring.

Uniqueness

2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to the presence of both an amino group and an acetamide group on the tetrahydronaphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its simpler analogs.

Properties

IUPAC Name

2-amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4,13H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHAHKFBBRXQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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